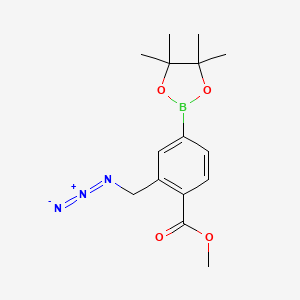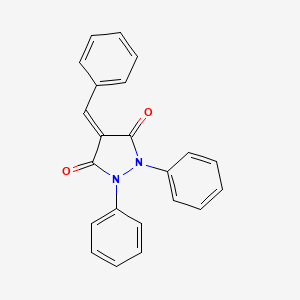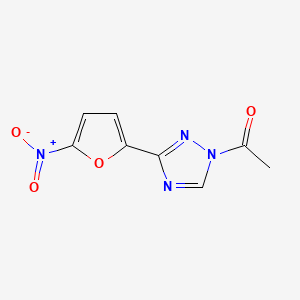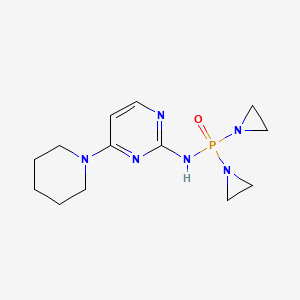![molecular formula C11H7NO B14746756 Naphtho[1,2-D][1,2]oxazole CAS No. 233-00-1](/img/structure/B14746756.png)
Naphtho[1,2-D][1,2]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho[1,2-d]isoxazole is a heterocyclic compound that features a fused ring system consisting of a naphthalene moiety and an isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Naphtho[1,2-d]isoxazole can be synthesized through several methods. One common approach involves the oxidative cyclization of naphthaldehyde oximes. For instance, the conversion of (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime to 9-methoxynaphtho[1,2-d]isoxazole 2-oxide using phenyliodine(III) diacetate (PIDA) as an oxidant . The reaction is typically carried out in deuterated dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
While specific industrial production methods for naphtho[1,2-d]isoxazole are not extensively documented, the general principles of organic synthesis and scale-up processes apply. These methods would likely involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Naphtho[1,2-d]isoxazole undergoes various chemical reactions, including:
Cycloaddition: Naphtho[1,2-d]isoxazole can participate in 1,3-dipolar cycloaddition reactions to form substituted isoxazoles.
Common Reagents and Conditions
Oxidation: Phenyliodine(III) diacetate (PIDA) is commonly used as an oxidant.
Cycloaddition: Various dipolarophiles can be used in cycloaddition reactions, depending on the desired product.
Major Products Formed
Nitrile Oxides: Formed through oxidation reactions.
Substituted Isoxazoles: Formed through cycloaddition reactions.
Applications De Recherche Scientifique
Naphtho[1,2-d]isoxazole has several applications in scientific research:
Medicinal Chemistry: The compound and its derivatives are investigated for their potential as therapeutic agents due to their biological activity.
Materials Science: Naphtho[1,2-d]isoxazole derivatives are used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of naphtho[1,2-d]isoxazole involves its interaction with various molecular targets. For instance, the compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Naphtho[1,2-d]isoxazole can be compared with other similar compounds, such as:
Naphtho[2,1-d]oxazole: Another naphthalene-fused heterocycle with different electronic properties and reactivity.
Naphtho[1,8-de][1,2]oxazine:
Conclusion
Naphtho[1,2-d]isoxazole is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable target for synthetic chemists and researchers in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
233-00-1 |
|---|---|
Formule moléculaire |
C11H7NO |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
benzo[e][1,2]benzoxazole |
InChI |
InChI=1S/C11H7NO/c1-2-4-9-8(3-1)5-6-11-10(9)7-12-13-11/h1-7H |
Clé InChI |
KZCMZPDROXCRGA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=NO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amino}methyl)biphenyl-2-ol](/img/structure/B14746698.png)





![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane](/img/structure/B14746729.png)
![Benzo[e]indeno[2,1-b]azepine](/img/structure/B14746730.png)
![(3S,5S)-[6]-Gingerdiol](/img/structure/B14746741.png)


